molecular formula C10H5ClN2 B1602819 6-Chloroquinoline-2-carbonitrile CAS No. 52313-35-6

6-Chloroquinoline-2-carbonitrile

Cat. No. B1602819
CAS RN: 52313-35-6
M. Wt: 188.61 g/mol
InChI Key: HUEJYSXRUMFXCZ-UHFFFAOYSA-N
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Description

6-Chloroquinoline-2-carbonitrile (6-CQCN) is an important compound that is widely used in scientific research. It is a heterocyclic compound with a six-membered ring structure containing both a nitrogen and a carbon atom. 6-CQCN has a wide variety of applications in scientific research and can be used in a variety of laboratory experiments.

Scientific Research Applications

Antifungal and Antiprotozoal Activities

The compound’s potential antifungal and antiprotozoal activities could lead to new treatments for fungal and protozoal infections, respectively.

These applications are based on the general activities demonstrated by several quinoline derivatives as mentioned in the literature . While specific studies on 6-Chloroquinoline-2-carbonitrile may not be available, these inferred applications provide a starting point for further research into this compound’s potential uses.

properties

IUPAC Name

6-chloroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEJYSXRUMFXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601466
Record name 6-Chloroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoline-2-carbonitrile

CAS RN

52313-35-6
Record name 6-Chloroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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